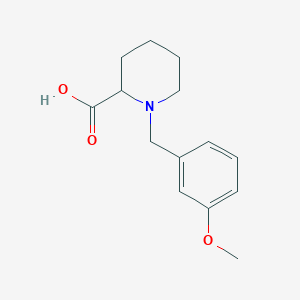

1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid

Description

1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid is a piperidine-2-carboxylic acid derivative featuring a 3-methoxybenzyl substituent at the nitrogen atom of the piperidine ring. This compound belongs to a class of molecules where the piperidine core is functionalized with aromatic groups, often modulating biological activity, solubility, and pharmacokinetic properties.

Piperidine-2-carboxylic acid (pipecolic acid) itself is a naturally occurring osmoprotectant and a key structural motif in bioactive molecules, including protease inhibitors and antimicrobial agents . The 3-methoxybenzyl substitution in this compound likely influences its conformational flexibility and target binding, distinguishing it from simpler piperidine derivatives.

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-12-6-4-5-11(9-12)10-15-8-3-2-7-13(15)14(16)17/h4-6,9,13H,2-3,7-8,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNSOIRVTRIDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391181 | |

| Record name | 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809992 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

187994-08-7 | |

| Record name | 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Pyridine Carboxylic Acids

A common industrial and laboratory method to obtain piperidine-2-carboxylic acid (also known as pipecolic acid) involves catalytic hydrogenation of 2-pyridinecarboxylic acid under mild conditions:

| Parameter | Condition/Value |

|---|---|

| Catalyst | Palladium on charcoal (5% Pd) |

| Catalyst amount | 0.01–0.05 weight ratio |

| Solvent | Water |

| Temperature | 90–100 °C |

| Pressure | 4–5 MPa (hydrogen pressure) |

| Reaction time | 3–4 hours |

| Post-treatment | Vacuum distillation to remove 50% moisture, addition of methanol to precipitate product, cooling to 0 °C, centrifugation |

| Yield | >85% molar yield for pipecolic acid |

This method is advantageous due to mild conditions, high yield, and simple post-processing without the need for strong bases or neutralization steps.

Introduction of the 3-Methoxybenzyl Group

Alkylation of Piperidine Nitrogen

The key step to obtain 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid is the alkylation of the piperidine nitrogen with a 3-methoxybenzyl moiety. This is typically achieved by nucleophilic substitution using 3-methoxybenzyl halides (e.g., chloride or bromide) under basic conditions.

- Starting material: 2-piperidinecarboxylic acid ethyl ester or free acid.

- Alkylating agent: 3-methoxybenzyl chloride or bromide.

- Base: Sodium hydroxide or other suitable bases.

- Solvent: Ethanol/water mixture.

- Temperature: 20–70 °C.

- Reaction time: Variable, optimized for maximum yield.

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the benzyl halide, forming the N-substituted product. Subsequent hydrolysis of the ester group yields the free carboxylic acid.

Hydrolysis to Free Acid

If the alkylation is performed on an ester intermediate, the final step involves hydrolysis under basic conditions:

- Reagent: Sodium hydroxide.

- Solvent: Ethanol/water mixture.

- Temperature: 20–70 °C.

- Work-up: Acidification to precipitate the free acid.

This step converts the ester to the carboxylic acid, completing the synthesis of this compound.

Alternative Synthetic Routes and Related Methods

Multi-step Synthesis via Piperidine Derivatives

Some patents describe the preparation of related piperidine derivatives involving:

- Quaternization of hydroxypyridine derivatives with benzyl halides.

- Catalytic hydrogenation to reduce pyridine rings to piperidine.

- Sulfonylation and nucleophilic substitution steps to introduce benzylamino groups.

- Hydrolysis and purification steps to yield the target piperidine derivatives.

While these methods are more complex, they provide stereochemical control and access to substituted piperidines with defined configurations, which may be adapted for 3-methoxybenzyl derivatives.

Chiral Resolution and Enantioselective Synthesis

Advanced methods for synthesizing chiral piperidine derivatives involve:

- Grignard reactions on protected piperidone intermediates.

- Removal of protecting groups.

- Chiral resolution using tartaric acid salts.

- Purification by crystallization and chromatography.

These methods are more relevant for enantiomerically pure compounds and may be adapted for 3-methoxybenzyl piperidine derivatives if stereochemistry is critical.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The hydrogenation method using palladium on charcoal is industrially favored due to its simplicity, high yield, and mild reaction conditions, avoiding harsh bases or neutralization steps.

- The alkylation step is straightforward and scalable, with sodium hydroxide in ethanol/water providing good yields of the N-substituted product.

- Multi-step synthetic routes offer stereochemical control but are more suited for specialized applications requiring enantiopure compounds.

- The overall synthetic approach balances efficiency, cost, and purity, making it suitable for both laboratory synthesis and industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Products include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Products include 1-(3-Methoxy-benzyl)-piperidine-2-methanol or 1-(3-Methoxy-benzyl)-piperidine-2-aldehyde.

Substitution: Products depend on the nucleophile used, resulting in various substituted piperidine derivatives.

Scientific Research Applications

1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid has been studied for its interactions with various biological targets. Notably, it has shown promise in the following areas:

- Neuropharmacology : Research indicates that this compound exhibits activity at neurotransmitter receptors, which may influence cognitive functions and mood regulation. Its structure suggests potential as an antidepressant or anxiolytic agent due to its ability to modulate serotonin and dopamine pathways .

- Anticancer Properties : Preliminary studies have suggested that this compound may possess anticancer activity. It has been evaluated for its effects on cancer cell lines, indicating the potential to inhibit cell proliferation and induce apoptosis .

Therapeutic Applications

The compound's unique structure allows for various therapeutic applications:

- Drug Development : As a lead compound, this compound serves as a scaffold for the development of novel pharmaceuticals targeting neurological disorders and cancers. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity .

- Analgesic Effects : Some studies have indicated that this compound may exhibit analgesic properties, making it a candidate for pain management therapies. Its mechanism of action may involve modulation of pain pathways in the central nervous system .

Case Studies

- Neuropharmacological Study :

- Anticancer Research :

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Structural Analogs with Methoxybenzyl Substituents

- 1-[(3-Methoxyphenyl)sulfonyl]piperidine-2-carboxylic acid (Entry 10, Table 3 in ): Structure: Replaces the benzyl group with a sulfonyl-linked 3-methoxyphenyl group. Synthesis: Prepared via Grignard reaction using 3-methoxyphenylmagnesium bromide and pipecolinic acid.

- (S)-1-(2,6-dimethoxy-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzyl)piperidine-2-carboxylic acid (Compound 4a in ): Structure: Features a bulkier 2,6-dimethoxybenzyl group with an extended biphenyl-methoxy substituent. Synthesis: Reductive amination using sodium cyanoborohydride in DMF, yielding 53% after purification. Key Difference: Increased steric hindrance and lipophilicity may enhance membrane permeability but reduce solubility .

Functional Group Variations

- 7-[3-Amino-4-(3′-methoxybenzyloxyimino)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 19i in ): Structure: Incorporates a methoxybenzyloxyimino group on the piperidine ring, fused to a quinolone core. Key Difference: The extended conjugated system and fluorine atom enhance antibacterial activity but introduce synthetic complexity .

- (2R)-1-(3-(acetylthio)-2-(2,3-dimethoxybenzyl)propanoyl)piperidine-2-carboxylic acid (Compound 11 in ): Structure: Contains a dimethoxybenzyl group and an acetylthio-propanoyl side chain. Activity: Acts as a metallo-β-lactamase inhibitor, with the thioester group critical for zinc ion chelation. Key Difference: The thiol-based substituent enables metal-binding activity, absent in the target compound .

Stereochemical and Positional Isomers

- 1-[(4-Methoxyphenyl)methyl]-piperidine-2-carboxylic acid ethyl ester (Compound 27 in ): Structure: Ethyl ester derivative with a 4-methoxybenzyl group.

1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid ():

- Structure : Nitro group at the phenyl ring’s meta position instead of methoxy.

- Key Difference : The electron-withdrawing nitro group decreases electron density on the aromatic ring, affecting reactivity and interaction with biological targets .

Biological Activity

1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid (C14H19NO3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a methoxy-benzyl group and a carboxylic acid functional group. Its chemical properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 251.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 3297083 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity, which is crucial for the apoptotic process .

Case Study:

In a study evaluating the compound's effect on MDA-MB-231 cells, treatment with 10 µM of the compound resulted in a significant increase in apoptosis markers compared to untreated controls. The compound's IC50 value was determined to be around 5 µM, indicating potent activity against these cancer cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effective inhibition of growth, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Research Findings:

A study reported that at concentrations of 50 µg/mL, this compound inhibited the growth of both Gram-positive and Gram-negative bacteria by more than 70%.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. It has been linked to inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease .

Experimental Results:

In a study examining AChE inhibition, the compound displayed an IC50 value of 20 µM, which is competitive with known AChE inhibitors. This suggests its potential use in therapeutic strategies aimed at cognitive enhancement or neuroprotection .

The biological activities of this compound are thought to arise from its interaction with specific molecular targets:

- Anticancer Mechanism: The compound may induce apoptosis through mitochondrial pathways, leading to increased caspase activation.

- Antimicrobial Mechanism: It likely disrupts bacterial cell wall synthesis and interferes with metabolic processes.

- Neuroprotective Mechanism: By inhibiting AChE, it may enhance cholinergic signaling, which is beneficial in neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step synthesis typically involves coupling 3-methoxybenzyl groups to piperidine scaffolds via nucleophilic substitution or reductive amination. For example, analogous piperidine derivatives have been synthesized using palladium catalysts (e.g., Pd(OAc)₂) under inert atmospheres, with yields dependent on temperature (40–100°C) and base selection (e.g., Cs₂CO₃) . Purification via column chromatography or recrystallization is critical. Reaction optimization should include controlled variation of solvents (e.g., tert-butanol) and stoichiometric ratios.

Q. How can spectroscopic techniques (NMR, MS) characterize the structural integrity of this compound?

- Methodological Answer :

- ¹H-NMR : Expect aromatic proton signals (δ 6.8–7.3 ppm for methoxybenzyl group) and piperidine ring protons (δ 1.5–3.5 ppm). Methoxy groups appear as singlets near δ 3.8 ppm.

- MS-ESI : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₄H₁₉NO₃; theoretical m/z: 265.3). Fragmentation patterns should confirm loss of CO₂ (44 Da) from the carboxylic acid moiety .

- HRMS : Use high-resolution mass spectrometry to validate the exact mass (e.g., ±0.0004 Da tolerance) .

Q. What safety protocols are recommended for handling piperidine derivatives with methoxybenzyl substituents?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation risks during synthesis .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact, as similar compounds may cause irritation .

- Waste Disposal : Classify as hazardous organic waste and dispose via licensed facilities to prevent environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the coupling of 3-methoxybenzyl groups to piperidine-2-carboxylic acid precursors?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., XPhos Pd G3) for improved cross-coupling efficiency.

- Temperature Gradients : Perform reactions at 60°C, 80°C, and 100°C to identify thermal stability thresholds .

- Additives : Evaluate the role of ligands (e.g., XPhos) and bases (e.g., K₃PO₄ vs. Cs₂CO₃) in suppressing side reactions.

- Data Table :

| Catalyst | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Cs₂CO₃ | 100 | 45 |

| XPhos Pd G3 | K₃PO₄ | 80 | 62 |

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

- Methodological Answer :

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments for overlapping signals.

- 2D NMR : Use COSY and HSQC to resolve coupling between piperidine protons and methoxybenzyl aromatic protons .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) .

Q. What computational strategies predict the biological activity or stability of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., enzymes) to assess binding affinity.

- QSAR Modeling : Correlate substituent electronic effects (methoxy group’s Hammett σ value) with experimental bioactivity data.

- Degradation Studies : Use DFT to model hydrolysis pathways under physiological pH conditions (e.g., carboxylic acid deprotonation).

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 40°C for 4 weeks. Analyze degradation products via LC-MS .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics.

- Data Table :

| pH | Temp (°C) | Half-life (days) | Major Degradant |

|---|---|---|---|

| 7.4 | 25 | >30 | None |

| 2.0 | 40 | 7 | Decarboxylated product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.